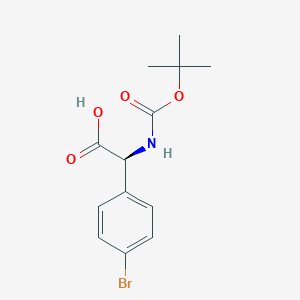![molecular formula C24H21BrNP B3224333 2-[(Bromotriphenylphosphoranyl)methyl]pyridine CAS No. 1228757-38-7](/img/structure/B3224333.png)
2-[(Bromotriphenylphosphoranyl)methyl]pyridine
Overview
Description
2-[(Bromotriphenylphosphoranyl)methyl]pyridine, also known as BTTP, is a chemical compound that has gained significant attention in scientific research. BTTP is a phosphine ligand that is commonly used in coordination chemistry and catalysis. It has a unique structure that allows it to form strong bonds with transition metals, making it an essential component in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(Bromotriphenylphosphoranyl)methyl]pyridine involves its ability to form strong bonds with transition metals. This allows it to act as a catalyst in various chemical reactions. The unique structure of 2-[(Bromotriphenylphosphoranyl)methyl]pyridine allows it to stabilize transition metal complexes, making it an essential component in coordination chemistry.
Biochemical and Physiological Effects:
2-[(Bromotriphenylphosphoranyl)methyl]pyridine has not been extensively studied for its biochemical and physiological effects. However, its use in scientific research has shown that it is generally non-toxic and has low reactivity towards biological molecules. This makes it a safe compound to use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(Bromotriphenylphosphoranyl)methyl]pyridine in laboratory experiments include its high yield synthesis method, its ability to form strong bonds with transition metals, and its low toxicity. However, the limitations of using 2-[(Bromotriphenylphosphoranyl)methyl]pyridine include its limited solubility in common solvents, making it difficult to use in certain reactions. It also has a high melting point, which can make it challenging to handle in laboratory experiments.
Future Directions
The future directions for 2-[(Bromotriphenylphosphoranyl)methyl]pyridine research include its application in new catalytic reactions, its use in the synthesis of new organic compounds, and its potential use in biological applications. 2-[(Bromotriphenylphosphoranyl)methyl]pyridine has shown promise in the development of new pharmaceuticals and agrochemicals, and further research in this area could lead to significant advancements in these fields. Additionally, the use of 2-[(Bromotriphenylphosphoranyl)methyl]pyridine in biological applications, such as imaging and sensing, is an area of research that is still in its infancy and has the potential for significant growth.
Conclusion:
In conclusion, 2-[(Bromotriphenylphosphoranyl)methyl]pyridine is a phosphine ligand that has gained significant attention in scientific research. Its ability to form strong bonds with transition metals makes it an essential component in coordination chemistry and catalysis. The synthesis method of 2-[(Bromotriphenylphosphoranyl)methyl]pyridine is high yielding, and it has a wide range of applications in scientific research. Further research in the area of 2-[(Bromotriphenylphosphoranyl)methyl]pyridine could lead to significant advancements in the fields of pharmaceuticals, agrochemicals, and biological applications.
Scientific Research Applications
2-[(Bromotriphenylphosphoranyl)methyl]pyridine has a wide range of applications in scientific research. Its ability to form strong bonds with transition metals makes it an essential component in coordination chemistry and catalysis. 2-[(Bromotriphenylphosphoranyl)methyl]pyridine is commonly used as a ligand in metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling reactions, Heck reactions, and Sonogashira coupling reactions. It has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
properties
IUPAC Name |
bromo-triphenyl-(pyridin-2-ylmethyl)-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrNP/c25-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-26-21/h1-19H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDLNEPHRNDPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=CC=CC=N2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrNP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Bromotriphenylphosphoranyl)methyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate](/img/structure/B3224284.png)



![(2R)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3224309.png)

![(1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine](/img/structure/B3224318.png)


